Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique structure combining a pyrrolidine ring and a thiadiazinane ring with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the thiadiazinane ring. The tert-butyl ester group is then added to complete the synthesis. Specific reagents and conditions may include the use of Dess-Martin periodinane for oxidation and tert-butyl (dimethyl)silyl chloride for protection of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazinane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazinane ring can form covalent bonds with active site residues, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Features a methoxy group instead of the thiadiazinane ring.
Uniqueness
Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine and thiadiazinane rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H23N3O4S |
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Molecular Weight |
305.40 g/mol |
IUPAC Name |
tert-butyl 3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-8-5-10(9-14)15-7-4-6-13-20(15,17)18/h10,13H,4-9H2,1-3H3 |
InChI Key |
YKPMARNMESZJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCNS2(=O)=O |
Origin of Product |
United States |
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